3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole
CAS No.: 1391052-01-9
Cat. No.: VC0134308
Molecular Formula: C17H16N2O3S
Molecular Weight: 328.386
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391052-01-9 |
|---|---|
| Molecular Formula | C17H16N2O3S |
| Molecular Weight | 328.386 |
| IUPAC Name | 4-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C17H16N2O3S/c1-12-16(17(19-22-12)14-5-3-2-4-6-14)11-13-7-9-15(10-8-13)23(18,20)21/h2-10H,11H2,1H3,(H2,18,20,21) |
| Standard InChI Key | FCRHKSWIQHRYFD-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)CC3=CC=C(C=C3)S(=O)(=O)N |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole possesses a complex structure consisting of an isoxazole core substituted with multiple functional groups. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as the central scaffold of the molecule. This core structure is substituted at the 3-position with a phenyl group, at the 4-position with a 4-aminosulfonylbenzyl moiety, and at the 5-position with a methyl group. The presence of the aminosulfonyl group (sulfonamide) is particularly noteworthy as it contributes significantly to the compound's potential biological activities and physicochemical properties.
Chemical Identifiers and Properties
The compound can be identified through various systematic nomenclature systems and chemical identifiers, which are essential for database searching and compound registration. These identifiers are presented in the following table:
| Property | Value |
|---|---|
| CAS Number | 1391052-01-9 |
| IUPAC Name | 4-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide |
| Molecular Formula | C17H16N2O3S |
| Molecular Weight | 328.386 g/mol |
| Standard InChI | InChI=1S/C17H16N2O3S/c1-12-16(17(19-22-12)14-5-3-2-4-6-14)11-13-7-9-15(10-8-13)23(18,20)21 |
| Standard InChIKey | FCRHKSWIQHRYFD-UHFFFAOYSA-N |
The physical and chemical properties of this compound are influenced by its functional groups. The sulfonamide group (-SO2NH2) contributes to hydrogen bonding capabilities and solubility characteristics, while the phenyl groups provide hydrophobic interactions. The isoxazole core contributes to the compound's aromatic character and potential for π-π interactions.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole typically involves multi-step organic reactions that require careful control of reaction conditions and reagents. While the search results don't provide the exact synthetic route for this specific compound, we can infer potential approaches based on related isoxazole syntheses.
One common approach to synthesizing isoxazoles involves the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes or alkenes. For methylisoxazoles specifically, the synthesis often begins with readily available starting materials such as acetylacetonitrile or ethylacetoacetate .
Synthetic Route Comparison with Related Compounds
Drawing from the synthesis of related compounds such as 5-methylisoxazole-4-carboxylic acid derivatives, a potential synthetic pathway might involve:
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Formation of an isoxazole core structure using hydroxylamine derivatives
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Introduction of the phenyl group at the 3-position via coupling reactions
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Functionalization of the 4-position to incorporate the aminosulfonylbenzyl group
From the patent information on related isoxazole compounds, we can see that hydroxylamine sulfate is often preferred over hydroxylamine hydrochloride to achieve clearer reaction mixtures with fewer isomeric impurities . This suggests that careful selection of reagents is crucial for obtaining high-purity isoxazole derivatives.
Analytical Characterization
Spectroscopic Methods
Various spectroscopic techniques are employed to confirm the structure and purity of 3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole. These techniques provide complementary information about different aspects of the compound's structure:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR are crucial for confirming the structural arrangement of atoms and functional groups. In the 1H-NMR spectrum, characteristic signals would be expected for the methyl group at the 5-position, the methylene group connecting the isoxazole to the benzyl moiety, and the aromatic protons from both phenyl rings. The 13C-NMR would confirm the carbon framework, with distinct signals for the isoxazole core carbon atoms.
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Infrared (IR) Spectroscopy: This technique would be particularly useful for identifying the sulfonamide group (SO2NH2), showing characteristic stretching bands for S=O and N-H bonds.
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Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structure.
Chromatographic Analysis
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of 3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole. From related isoxazole syntheses, we know that careful chromatographic analysis is necessary to detect potential isomeric impurities that may form during synthesis . For instance, in the synthesis of related compounds like 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide, optimization of synthetic procedures can achieve HPLC purities of 99.8-100% .
Comparative Analysis with Related Isoxazole Compounds
Structural Analogues
3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole shares structural similarities with several related isoxazole compounds identified in the search results. A comparison with these analogues provides insights into structure-activity relationships and potential functional properties:
| Compound | Molecular Formula | Key Structural Differences | CAS Number |
|---|---|---|---|
| 3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole | C17H16N2O3S | Reference compound | 1391052-01-9 |
| 3-Phenyl-4-benzyl-5-methylisoxazole | C17H15NO | Lacks sulfonamide group | 139395-94-1 |
| 3-Phenyl-5-methylisoxazole-4-carbonyl chloride | C11H8ClNO2 | Contains carbonyl chloride instead of benzyl group | 16883-16-2 |
The 3-Phenyl-5-methylisoxazole-4-carbonyl chloride (CAS: 16883-16-2) represents a potential synthetic intermediate that could be used in the preparation of more complex isoxazole derivatives, including possibly our target compound .
Functional Group Contributions
The aminosulfonyl group distinguishes 3-Phenyl-4-(4-aminosulfonylbenzyl)-5-methylisoxazole from its simpler analogue 3-Phenyl-4-benzyl-5-methylisoxazole. This functional group transformation introduces several important features:
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Increased polarity and water solubility
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Enhanced hydrogen bond donor and acceptor capabilities
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Potential for specific interactions with biological targets that recognize sulfonamides
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Modified electronic properties of the attached benzyl ring through the electron-withdrawing effect of the sulfonamide group
These modifications could significantly impact the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics.
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